Welcome to the BenchChem Online Store!
molecular formula C6H5FIN B125566 2-Fluoro-4-iodo-3-picoline CAS No. 153034-80-1

2-Fluoro-4-iodo-3-picoline

Cat. No. B125566
M. Wt: 237.01 g/mol
InChI Key: XWSVFBVCHYQCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05496952

Procedure details

To a solution of LDA, freshly prepared from diisopropylamine (0.126 mL, 0.899 mmol) and n-BuLi (0.899 mmol), in THF (2 mL) at -78° C. is cannulated a solution of 2-fluoro-3-iodopyridine (200 mg, 0.897 mmol) in 0.4 mL of THF, and the mixture is stirred for 1 hour at -78° C. under nitrogen. Iodomethane (0.17 mL, 2.73 mmol) is added neat and the mixture is stirred for 30 min. at -78° C. The mixture is quenched with saturated sodium bicarbonate solution at -78° C. and then extracted with ether. Combined ether extracts are dried (MgSO4) and concentrated in vacuo. The residue is purified by radial plc (silica gel, hexanes) to give 154 mg (72%) of product as an off-white solid having amp of 90-91 ° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.126 mL
Type
reactant
Reaction Step One
Quantity
0.899 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C(NC(C)C)(C)C.[Li]CCCC.[F:21][C:22]1[C:27](I)=[CH:26][CH:25]=[CH:24][N:23]=1.[I:29][CH3:30]>C1COCC1>[F:21][C:22]1[C:27]([CH3:26])=[C:30]([I:29])[CH:25]=[CH:24][N:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0.126 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0.899 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=NC=CC=C1I
Step Three
Name
Quantity
0.17 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour at -78° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 min. at -78° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture is quenched with saturated sodium bicarbonate solution at -78° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined ether extracts are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by radial plc (silica gel, hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=CC(=C1C)I
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.